
(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid
Overview
Description
(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a methyl group at the third position and a trifluoromethyl group at the fourth position. The trifluoromethyl group imparts unique electronic properties to the compound, making it valuable in various chemical transformations.
Mechanism of Action
Target of Action
The primary target of 3-Methyl-4-Trifluoromethyl-Phenylboronic Acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The compound, being an organoboron reagent, plays a crucial role in this reaction. It is part of the seven main classes of boron reagents that have been developed for the process .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant .
Action Environment
The action of 3-Methyl-4-Trifluoromethyl-Phenylboronic Acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling process . The success of the reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-4-(trifluoromethyl)phenyl)boronic acid typically involves the reaction of 3-methyl-4-(trifluoromethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions generally require anhydrous solvents and inert atmosphere to prevent the hydrolysis of reactive intermediates.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale Grignard reactions, where the arylmagnesium bromide is prepared in situ and then reacted with borate esters. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions: (3-Methyl-4-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Electrophiles: For substitution reactions, including halogens and nitro groups.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura cross-coupling.
Phenols: From oxidation reactions.
Substituted Aromatics: From electrophilic aromatic substitution.
Scientific Research Applications
Synthesis of Complex Organic Molecules
(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid serves as a critical intermediate in the synthesis of various organic compounds. It is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl halides to form biaryl compounds .
Table 1: Key Reactions Involving this compound
Reaction Type | Description |
---|---|
Suzuki-Miyaura Coupling | Forms biaryl compounds from aryl halides. |
Oxidation/Reduction | Can be oxidized to boronic acids or reduced to yield different products. |
Formation of Boronate Esters | Interacts with alcohols to form stable boronate esters. |
Pharmaceutical Applications
The compound is utilized in drug discovery and development due to its ability to form stable complexes with biologically relevant molecules. It has been employed in the development of enzyme inhibitors and fluorescent probes for biological studies .
Case Study:
In a study focused on synthesizing enzyme inhibitors, this compound was used as a building block to create derivatives that showed promising activity against specific targets involved in cancer pathways .
Materials Science
In materials science, this boronic acid is used in the synthesis of advanced materials such as polymers and electronic components. Its unique properties allow for the creation of materials with enhanced electrical and thermal conductivity .
Comparison with Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the methyl group at the third position.
3-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the methyl group at the fourth position.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a trifluoromethyl group.
Uniqueness: (3-Methyl-4-(trifluoromethyl)phenyl)boronic acid is unique due to the combined presence of both the methyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Biological Activity
(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its interactions, mechanisms, and implications in various biological contexts, drawing from diverse research findings.
- Molecular Formula : C9H8B F3O2
- Molecular Weight : 189.93 g/mol
- CAS Number : 864759-67-1
The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which can influence its biological interactions and activity.
Research indicates that boronic acids can form coordinate covalent bonds with nucleophilic sites in biological systems. Specifically, this compound can interact with hydroxyl groups of serine residues in proteins, potentially modifying their activity and function .
Binding Interactions
- Antagonistic Activity : The compound has been suggested to act as an antagonist in androgen receptor (AR) pathways. The boronic acid moiety may mimic the binding interactions of nitro groups, facilitating hydrogen bond formation with critical residues such as Arg752 and Gln711 in the AR binding site .
- Covalent Bond Formation : When covalent bonding occurs between the nitrogen of Arg752 and the boron atom, it disrupts other hydrogen bond formations essential for receptor activity .
In Vitro Studies
A study evaluated the antiproliferative effects of various boronic acid derivatives, including this compound, against cancer cell lines such as LAPC-4. The results indicated that certain substitutions on the phenyl ring significantly influenced activity. For instance, compounds with a trifluoromethyl group showed enhanced antiproliferative properties compared to their non-substituted counterparts .
Structure-Activity Relationship (SAR)
The SAR analysis highlighted that:
- The position of substituents on the aromatic ring is crucial for biological activity.
- The introduction of fluorine or trifluoromethyl groups can enhance binding affinity and biological efficacy .
Case Studies
- Androgen Receptor Modulation : In a specific case study involving prostate cancer cell lines, this compound demonstrated significant inhibition of cell proliferation by disrupting AR signaling pathways. This was attributed to its ability to form stable interactions within the AR binding domain .
- Insulin Interaction : A theoretical model proposed that boronic acids could stabilize insulin's conformation through specific interactions at its active site. This suggests potential applications in diabetes management by modulating insulin activity .
Comparative Analysis
Compound | Biological Activity | Mechanism |
---|---|---|
This compound | Antiproliferative against LAPC-4 | AR antagonist |
5-Chloro derivatives | High activity | Strong H-bonding interactions |
Fluorinated analogs | Variable activity | Influences binding dynamics |
Properties
IUPAC Name |
[3-methyl-4-(trifluoromethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2/c1-5-4-6(9(13)14)2-3-7(5)8(10,11)12/h2-4,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIPXMTWQBAPEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(F)(F)F)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590201 | |
Record name | [3-Methyl-4-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864759-67-1 | |
Record name | B-[3-Methyl-4-(trifluoromethyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864759-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Methyl-4-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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